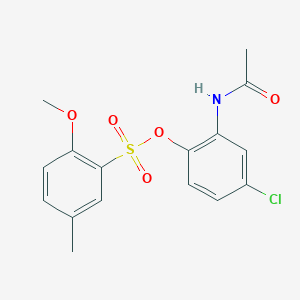![molecular formula C11H11BrN2O4S B245307 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole, commonly known as BSI-201, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. BSI-201 was first synthesized in 2005, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and its potential for use in cancer therapy.
作用機序
BSI-201 works by inhibiting the activity of PARP, an enzyme that plays a critical role in repairing DNA damage. When cells are exposed to chemotherapy or radiation therapy, DNA damage occurs, and PARP is activated to repair the damage. By inhibiting PARP, BSI-201 prevents the repair of DNA damage, leading to the death of cancer cells.
Biochemical and Physiological Effects
BSI-201 has been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy in a variety of cancer types, including breast, ovarian, and pancreatic cancer. It has also been shown to have a synergistic effect with other PARP inhibitors, such as olaparib and rucaparib. BSI-201 has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells.
実験室実験の利点と制限
One advantage of BSI-201 is its potential to enhance the effectiveness of chemotherapy and radiation therapy, which are currently the standard treatments for many types of cancer. Another advantage is its ability to induce apoptosis in cancer cells, while having minimal effects on normal cells. One limitation of BSI-201 is its low solubility, which can make it difficult to administer in vivo. Another limitation is its short half-life, which can limit its effectiveness in some cancer types.
将来の方向性
There are several potential future directions for research on BSI-201. One direction is to develop more effective formulations of the drug that can improve its solubility and half-life. Another direction is to explore the potential of BSI-201 in combination with other PARP inhibitors, as well as with other chemotherapy drugs and radiation therapy. Additionally, further research is needed to understand the mechanism of action of BSI-201 and its effects on normal cells. Finally, clinical trials are needed to determine the safety and efficacy of BSI-201 in cancer patients.
合成法
The synthesis of BSI-201 involves a multi-step process that starts with the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with chlorosulfonic acid to yield the corresponding sulfonyl chloride. This intermediate is then reacted with imidazole to produce BSI-201. The overall yield of the synthesis is approximately 25%.
科学的研究の応用
BSI-201 has been extensively studied for its potential application in cancer therapy. It has been shown to enhance the effectiveness of chemotherapy drugs such as cisplatin and doxorubicin, as well as radiation therapy. BSI-201 works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in repairing DNA damage. By inhibiting PARP, BSI-201 can enhance the effectiveness of chemotherapy and radiation therapy, which both cause DNA damage in cancer cells.
特性
分子式 |
C11H11BrN2O4S |
|---|---|
分子量 |
347.19 g/mol |
IUPAC名 |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H11BrN2O4S/c1-17-9-6-11(10(18-2)5-8(9)12)19(15,16)14-4-3-13-7-14/h3-7H,1-2H3 |
InChIキー |
MPTLNNHGMVXDIG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=CN=C2 |
正規SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245226.png)
![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)


![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245310.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)

